N-(5-Chloro-2-methyl-phenyl)-1-thiophen-2-YL-methanimine
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Overview
Description
N-(5-Chloro-2-methyl-phenyl)-1-thiophen-2-YL-methanimine is an organic compound that features a thiophene ring and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methyl-phenyl)-1-thiophen-2-YL-methanimine typically involves the reaction of 5-chloro-2-methylbenzaldehyde with thiophene-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methyl-phenyl)-1-thiophen-2-YL-methanimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(5-Chloro-2-methyl-phenyl)-1-thiophen-2-YL-methanimine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methyl-phenyl)-1-thiophen-2-YL-methanimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-methyl-phenyl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide
- N-(5-Chloro-2-methyl-phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide
Uniqueness
N-(5-Chloro-2-methyl-phenyl)-1-thiophen-2-YL-methanimine is unique due to its specific structural features, such as the presence of both a thiophene ring and a substituted phenyl group
Properties
CAS No. |
57280-84-9 |
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Molecular Formula |
C12H10ClNS |
Molecular Weight |
235.73 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C12H10ClNS/c1-9-4-5-10(13)7-12(9)14-8-11-3-2-6-15-11/h2-8H,1H3 |
InChI Key |
MRKCAMROVSYVMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=CC2=CC=CS2 |
Origin of Product |
United States |
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